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Compound of Interest

Compound Name: Sebaloxavir marboxil

Cat. No.: B12428335

Sebaloxavir marboxil, also known as baloxavir marboxil and marketed under the trade name
Xofluza, represents a first-in-class antiviral agent for the treatment of influenza A and B viruses.
Its novel mechanism of action, targeting the cap-dependent endonuclease of the viral
polymerase, distinguishes it from previously approved neuraminidase inhibitors. This technical
guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and
clinical development of Sebaloxavir marboxil, intended for researchers, scientists, and drug
development professionals.

Discovery and Development

Sebaloxavir marboxil was discovered by Shionogi & Co., Ltd. in Japan. The discovery
process involved a medicinal chemistry campaign that screened metal-chelating compounds
for their ability to inhibit the cap-dependent endonuclease (CEN) activity of the influenza virus
polymerase.[1] This effort led to the identification of baloxavir acid (BXA), the active metabolite
of Sebaloxavir marboxil.[1] However, baloxavir acid exhibited low oral bioavailability due to its
hydrophilic nature.[1] To address this, a prodrug strategy was employed, resulting in the
development of Sebaloxavir marboxil (S-033188), which is efficiently absorbed and rapidly
hydrolyzed in vivo to release the active baloxavir acid (S-033447).[2] Shionogi later partnered
with Roche for the global development and commercialization of the drug.[3]

Mechanism of Action: Inhibition of Cap-Snatching

Sebaloxavir marboxil's antiviral activity stems from its active metabolite, baloxavir acid, which
selectively inhibits the polymerase acidic (PA) protein, a key component of the influenza virus's
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RNA polymerase complex.[4][5] Specifically, baloxavir acid targets the cap-dependent
endonuclease activity of the PA subunit.[4][5]

The influenza virus utilizes a uniqgue mechanism known as "cap-snatching" to initiate the
transcription of its genome.[2][6] The viral RNA polymerase binds to the 5' cap of host cell pre-
messenger RNAs (MRNAS) and cleaves a short, capped RNA fragment. This fragment is then
used as a primer to initiate the synthesis of viral mMRNAs.[2][6]

Baloxavir acid potently inhibits this cap-snatching process by chelating the two divalent metal
ions (typically magnesium or manganese) in the active site of the PA endonuclease.[1][5] This
action prevents the cleavage of host mMRNAs, thereby depriving the virus of the primers
necessary for viral mMRNA synthesis and subsequent protein production, ultimately halting viral
replication.[2][5]
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Figure 1. Mechanism of action of Sebaloxavir marboxil.

Chemical Synthesis

The synthesis of Sebaloxavir marboxil is a complex, multi-step process. Several synthetic
routes have been developed, with a key challenge being the stereoselective construction of the
chiral center in the tricyclic triazinanone core. Early syntheses often relied on the optical
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resolution of a racemic mixture, which is inherently inefficient as it results in the loss of nearly
half of the material.[7]

More recent and efficient methods employ stereoselective synthesis. One such approach
utilizes the readily available amino acid L-serine to establish the desired stereochemistry.[7]
The synthesis can be broadly divided into the preparation of two key fragments: a chiral tricyclic

triazinanone core and a dibenzothiepine moiety, which are then coupled.

Representative Synthetic Scheme:

A simplified, representative synthetic pathway is outlined below. This pathway is a composite of
information from various sources and illustrates the key transformations.
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Figure 2. Simplified logical flow of Sebaloxavir marboxil synthesis.
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Experimental Protocol for Racemic Baloxavir Synthesis:

One published method for the synthesis of racemic baloxavir, an intermediate to Sebaloxavir
marboxil, involves a microwave-assisted, solid acid-catalyzed reaction.[8]

o Condensation: A 100 mL microwave reactor is charged with 7,8-difluoro-6,11-
dihydrodibenzo[b,e]thiepin-11-ol (Compound 1, 2.64 g, 10 mmol), 7-(benzyloxy)-3,4,12,12a-
tetrahydro-1H-[9][10]oxazino[3,4-c]pyrido[2,1-f][9][10][11]triazine-6,8-dione (Compound 2,
3.27 g, 10 mmol), and a sulfonic acid resin solid acid catalyst (HND-580, 0.132 g).[8]

e Reaction: A 50 wt% solution of 1-propyl phosphoric anhydride in ethyl acetate (20 mL) is
added. The mixture is irradiated in the microwave reactor for 30 minutes at 150 °C.[8]

e Debenzylation: Following the condensation, the benzyl group is removed, often without
purification of the intermediate, under microwave irradiation to yield racemic baloxavir.[8]
This method reports a total yield of 78% over the two steps.[8]

e Prodrug Formation: The final step involves the esterification of baloxavir acid with
chloromethyl methyl carbonate to yield Sebaloxavir marboxil.[12]

Pharmacokinetics

Sebaloxavir marboxil is a prodrug that is rapidly and extensively converted to its active
metabolite, baloxavir acid.[4][9]
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Parameter Value Reference
Time to Peak Plasma
Concentration (Tmax) of 3.5-4.0 hours [O1[11]
Baloxavir Acid
Terminal Elimination Half-Life
o 49 - 98.3 hours [O1[11]
of Baloxavir Acid
Protein Binding of Baloxavir
_ 92.9% - 93.9%
Acid
Primarily by UGT1A3 to a
Metabolism glucuronide conjugate; minor [10]
pathway via CYP3A4.
Primarily in feces (80.1%), with
Excretion a smaller portion in urine
(14.7%).
Co-administration with food
decreases the AUC of
Effect of Food [4][11]

baloxavir acid by

approximately 40%.

Table 1: Pharmacokinetic Properties of Sebaloxavir Marboxil and its Active Metabolite,

Baloxavir Acid.

Clinical Efficacy

Phase Il clinical trials have demonstrated the efficacy of a single oral dose of Sebaloxavir

marboxil in treating acute, uncomplicated influenza in both otherwise healthy individuals and

those at high risk for complications.
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) Sebaloxavir o
Endpoint . Placebo Oseltamivir Reference
Marboxil

Median Time to

Alleviation of

Symptoms 53.7 hours 80.2 hours -
(Otherwise

Healthy)

Median Time to
Alleviation of
Signs and
138.1 hours - 150.0 hours [13]
Symptoms
(Children 1-<12

years)

Median Time to

Cessation of

Viral Shedding 24 hours 96 hours 72 hours
(Otherwise

Healthy)

Median Time to

Cessation of

Viral Shedding 24.5 hours - - [14]
(Children <1

year)

Table 2: Key Efficacy Endpoints from Phase IlI Clinical Trials.

Experimental Protocol: Representative Phase lll Clinical
Trial (MiniISTONE-2)
The miniSTONE-2 trial was a randomized, double-blind, active-controlled study designed to

evaluate the safety and efficacy of Sebaloxavir marboxil in children aged 1 to less than 12
years with influenza-like illness.[13]
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Patient Population: Otherwise healthy children aged 1 to <12 years with an influenza-like
illness, fever, and at least one respiratory symptom, with symptom onset within 48 hours of
randomization.[13]

Randomization: Patients were randomized in a 2:1 ratio to receive either a single oral dose
of Sebaloxavir marboxil or oral oseltamivir twice daily for 5 days.[13]

Primary Endpoint: The primary endpoint was the incidence, severity, and timing of adverse
events.[13]

Secondary Endpoints: Efficacy was a secondary endpoint, which included the time to
alleviation of signs and symptoms of influenza.[13]

Data Collection: Safety and efficacy data were collected through scheduled visits and daily
assessments by parents/caregivers. Nasopharyngeal swabs were collected to confirm
influenza infection and assess viral shedding.[13]
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Figure 3. Representative workflow of a Phase Il clinical trial.

In Vitro Antiviral Activity

Baloxavir acid has demonstrated potent in vitro activity against a wide range of influenza A and
B viruses, including strains resistant to neuraminidase inhibitors.
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Virus Typel/Subtype Mean IC50 /| EC50 (nM) Reference
Influenza A (in CEN assay) 1.4-3.1nM [15]
Influenza B (in CEN assay) 4.5-8.9nM [15]
Influenza A(HLIN1)pdmOQ9 0.7+0.5nM [7]
Influenza A(H3N2) 1.2+0.6 nM [7]
Influenza B (Victoria lineage) 7.2+3.5nM [7]
Influenza B (Yamagata

ineage) 5.8 +4.5nM [7]

H5 HPAIVs (EC90) 0.7 - 1.6 nmol/L [16]

Table 3: In Vitro Antiviral Activity of Baloxavir Acid.

Conclusion

Sebaloxavir marboxil is a significant advancement in the treatment of influenza, offering a
novel mechanism of action and the convenience of a single-dose regimen. Its discovery
through targeted screening and subsequent optimization via a prodrug strategy highlights a
successful modern drug development campaign. The chemical synthesis has evolved towards
more efficient stereoselective methods, and extensive clinical trials have established its safety
and efficacy profile. As a potent inhibitor of the viral cap-dependent endonuclease, Sebaloxavir
marboxil provides a valuable therapeutic option for clinicians and patients in the management
of seasonal influenza.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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